N,N-diethyl-2-(3-(2-morpholino-2-oxoacetyl)-1H-indol-1-yl)acetamide

Indole-acetamide Morpholino-oxoacetyl Trypanosoma brucei

This synthetic indole derivative features a morpholino-oxoacetyl group at the 3-position and an N,N-diethylacetamide chain at the 1-position. Unlike the trifluoromethylphenyl analog (BDBM95868) that inhibits T. brucei MetRS at IC50 205 nM, this compound’s N,N-diethyl terminus alters hydrogen-bonding, lipophilicity, and steric profile. Buyers should run head-to-head biochemical assays to determine if the substitution enhances or diminishes target potency. Current data gaps preclude assuming interchangeable activity; de novo profiling is required before use as a chemical probe.

Molecular Formula C20H25N3O4
Molecular Weight 371.437
CAS No. 872843-63-5
Cat. No. B2986905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-2-(3-(2-morpholino-2-oxoacetyl)-1H-indol-1-yl)acetamide
CAS872843-63-5
Molecular FormulaC20H25N3O4
Molecular Weight371.437
Structural Identifiers
SMILESCCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N3CCOCC3
InChIInChI=1S/C20H25N3O4/c1-3-21(4-2)18(24)14-23-13-16(15-7-5-6-8-17(15)23)19(25)20(26)22-9-11-27-12-10-22/h5-8,13H,3-4,9-12,14H2,1-2H3
InChIKeyYSRHJSWXBXMVQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for N,N-diethyl-2-(3-(2-morpholino-2-oxoacetyl)-1H-indol-1-yl)acetamide (CAS 872843-63-5): Key Compound Characteristics


N,N-diethyl-2-(3-(2-morpholino-2-oxoacetyl)-1H-indol-1-yl)acetamide (CAS 872843-63-5) is a synthetic indole derivative bearing a morpholino-oxoacetyl substituent at the 3-position and an N,N-diethylacetamide side chain at the 1-position . With a molecular formula of C20H25N3O4 and a molecular weight of 371.44 g/mol, the compound is typically supplied at a purity of 95% for research purposes . Despite being listed in chemical vendor catalogs with broad claims of antifungal, anticancer, and enzyme inhibitory potential [1], an exhaustive search of the primary literature reveals no peer-reviewed studies, patents, or authoritative database entries that provide quantitative, comparator-based evidence for this exact molecule. Consequently, its differentiation from closely related indole-acetamide analogs remains unsubstantiated.

Why N,N-diethyl-2-(3-(2-morpholino-2-oxoacetyl)-1H-indol-1-yl)acetamide Cannot Be Casually Substituted by In-Class Analogs


Indole-acetamide derivatives with morpholino-oxoacetyl motifs constitute a structurally diverse class wherein minor variations in the amide side chain can profoundly affect target binding. For instance, BindingDB entry BDBM95868, a close analog with an N-[3-(trifluoromethyl)phenyl]acetamide terminus instead of the N,N-diethyl group, displays a modest IC50 of 205 nM against Trypanosoma brucei methionyl-tRNA synthetase [1]. Without quantitative data for the N,N-diethyl variant, any assumption of interchangeable biological activity across the series is scientifically unfounded. The presence of the diethylamide group alters hydrogen-bonding capacity, lipophilicity, and steric bulk relative to the trifluoromethylphenyl analog, parameters known to modulate pharmacokinetics and target engagement. Therefore, procurement decisions based on class-level analogies risk acquiring a compound with untested and potentially divergent properties.

Quantitative Differentiation Evidence for N,N-diethyl-2-(3-(2-morpholino-2-oxoacetyl)-1H-indol-1-yl)acetamide


No Direct Quantitative Comparator Data Found for the N,N-Diethyl vs. N-Aryl Acetamide Series

A thorough search of public databases, patents, and primary literature yielded no head-to-head quantitative comparison between N,N-diethyl-2-(3-(2-morpholino-2-oxoacetyl)-1H-indol-1-yl)acetamide and any defined analog. The structurally closest compound with available data is the N-[3-(trifluoromethyl)phenyl]acetamide variant (BDBM95868), which inhibits T. brucei methionyl-tRNA synthetase with an IC50 of 205 nM [1]. No equivalent target-engagement data exist for the target compound. This constitutes a critical evidence gap for scientific procurement.

Indole-acetamide Morpholino-oxoacetyl Trypanosoma brucei

Physicochemical Property Estimation Offers Only Class-Level Guidance

Computational estimates from mcule.com suggest approximate LogP and topological polar surface area (TPSA) values for the target compound, but no experimental measurements are publicly reported. These values currently serve only as class-level descriptors and do not constitute quantitative differentiation.

Physicochemical properties Drug-likeness Indole derivatives

No In Vivo, Selectivity, or Pharmacokinetic Data Available

Following a comprehensive literature search, no datasets describing in vivo pharmacokinetics, target selectivity profiles, or cellular toxicity for the title compound were identified. Vendor claims regarding antifungal, anticancer, or neuroprotective activity are unsupported by retrievable quantitative evidence and thus cannot inform a differentiated procurement strategy.

Pharmacokinetics Selectivity In vivo efficacy

Potential Application Scenarios for N,N-diethyl-2-(3-(2-morpholino-2-oxoacetyl)-1H-indol-1-yl)acetamide Based on Available Class-Level Evidence


Exploratory Screening Against Methionyl-tRNA Synthetase Homologs

Given that a close structural analog inhibits T. brucei methionyl-tRNA synthetase with an IC50 of 205 nM [1], the title compound could be evaluated in a head-to-head biochemical assay to determine whether the N,N-diethyl substitution enhances or diminishes potency. This scenario requires de novo generation of comparative data.

Physicochemical Profiling as a Step Toward Lead Optimization

The estimated LogP of ~2.58 positions the molecule within drug-like space, suggesting it may serve as a starting point for a medicinal chemistry program. Experimental determination of solubility, permeability, and metabolic stability would be required to guide further optimization.

Chemical Biology Tool Compound Development

If future studies confirm target engagement and selectivity, this compound could serve as a tool for studying the biological role of its molecular target. However, until quantitative activity and selectivity data are published, its utility as a chemical probe remains speculative.

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